molecular formula C14H10Cl4S2 B1621861 1,2-Bis(2,6-dichlorobenzyl)disulfane CAS No. 5219-69-2

1,2-Bis(2,6-dichlorobenzyl)disulfane

Cat. No.: B1621861
CAS No.: 5219-69-2
M. Wt: 384.2 g/mol
InChI Key: CDRVOBHPRUVIJW-UHFFFAOYSA-N
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Description

1,2-Bis(2,6-dichlorobenzyl)disulfane is an organosulfur compound with the molecular formula C14H10Cl4S2 and a molecular weight of 384.17 g/mol It is characterized by the presence of two 2,6-dichlorobenzyl groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2,6-dichlorobenzyl)disulfane can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with sodium disulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

2C7H5Cl2CH2Cl+Na2S2C14H10Cl4S2+2NaCl2 \text{C}_7\text{H}_5\text{Cl}_2\text{CH}_2\text{Cl} + \text{Na}_2\text{S}_2 \rightarrow \text{C}_{14}\text{H}_{10}\text{Cl}_4\text{S}_2 + 2 \text{NaCl} 2C7​H5​Cl2​CH2​Cl+Na2​S2​→C14​H10​Cl4​S2​+2NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,6-dichlorobenzyl)disulfane undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1,2-Bis(2,6-dichlorobenzyl)disulfane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Bis(2,6-dichlorobenzyl)disulfane involves the interaction of the disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with cellular components. This interaction can result in the disruption of cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(2-chlorobenzyl)disulfane
  • 1,2-Bis(4-chlorobenzyl)disulfane
  • 1,2-Bis(2,6-difluorobenzyl)disulfane

Uniqueness

1,2-Bis(2,6-dichlorobenzyl)disulfane is unique due to the presence of two 2,6-dichlorobenzyl groups, which confer specific chemical and biological properties. The dichlorobenzyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in various applications .

Properties

IUPAC Name

1,3-dichloro-2-[[(2,6-dichlorophenyl)methyldisulfanyl]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4S2/c15-11-3-1-4-12(16)9(11)7-19-20-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRVOBHPRUVIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSSCC2=C(C=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381920
Record name 1,2-bis(2,6-dichlorobenzyl)disulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5219-69-2
Record name 1,2-bis(2,6-dichlorobenzyl)disulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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